1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5Br2F3O. It is a derivative of benzene, where two bromine atoms, one methoxy group, and one trifluoromethyl group are substituted on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid (Zn(Hg)/HCl).
Nitration and Bromination: The benzene ring undergoes nitration followed by bromination to introduce nitro and bromo groups at specific positions.
Methoxylation and Trifluoromethylation: Finally, the nitro group is converted to a methoxy group, and the trifluoromethyl group is introduced using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing groups (bromo and trifluoromethyl), the benzene ring is deactivated towards EAS.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups makes the compound susceptible to NAS, where nucleophiles can replace the bromo groups.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the bromo groups can be reduced to hydrogen atoms under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Bromination: Bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) is used for bromination.
Methoxylation: Methanol (CH3OH) and a base such as sodium methoxide (NaOCH3) are used for methoxylation.
Major Products Formed
Scientific Research Applications
1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in EAS reactions, where it forms a sigma complex with nucleophiles.
Nucleophilic Aromatic Substitution: In NAS reactions, nucleophiles attack the electron-deficient carbon atoms on the benzene ring, leading to the substitution of bromo groups.
Oxidation and Reduction: The methoxy group can undergo oxidation to form carbonyl compounds, and the bromo groups can be reduced to hydrogen atoms.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a methoxy group.
1,3-Dibromo-2-methoxybenzene: Lacks the trifluoromethyl group, making it less electron-withdrawing.
1,3-Dibromo-5-(trifluoromethyl)benzene: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound in various fields, including organic synthesis, pharmaceuticals, and materials science .
Properties
Molecular Formula |
C8H5Br2F3O |
---|---|
Molecular Weight |
333.93 g/mol |
IUPAC Name |
1,3-dibromo-2-methoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5Br2F3O/c1-14-7-5(9)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3 |
InChI Key |
OJMAUNQLSUUQNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.